molecular formula C8H7BrO3 B14130909 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Cat. No.: B14130909
M. Wt: 231.04 g/mol
InChI Key: KHBXSVKLBOMJAD-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 . It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy functional groups. This compound is known for its applications in various chemical syntheses and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Vanillin: One common method involves the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The reaction typically uses bromine in the presence of a solvent like acetic acid. The process involves heating the mixture to around 100°C and then adding bromine slowly.

    Boron Tribromide Method: Another method involves the use of boron tribromide.

Industrial Production Methods: Industrial production methods for 2-Bromo-5-hydroxy-3-methoxybenzaldehyde are similar to laboratory methods but are scaled up to handle larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-5-hydroxy-3-methoxybenzaldehyde can be substituted with other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts in the presence of organostannanes for Stille coupling.

Major Products:

    Oxidation: 2-Bromo-5-hydroxy-3-methoxybenzoic acid.

    Reduction: 2-Bromo-5-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-5-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3

InChI Key

KHBXSVKLBOMJAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)C=O)O

Origin of Product

United States

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